1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine
Overview
Description
1-(2-Nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-nitrobenzyl group and a 4-phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 2-nitrobenzyl chloride under basic conditions, followed by the introduction of the 4-phenylcyclohexyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2-Nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo metabolic reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-(2-Nitrobenzyl)piperazine: Lacks the phenylcyclohexyl group, resulting in different chemical and biological properties.
4-(4-Phenylcyclohexyl)piperazine:
Uniqueness: 1-(2-Nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the combination of the nitrobenzyl and phenylcyclohexyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-26(28)23-9-5-4-8-21(23)18-24-14-16-25(17-15-24)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-9,20,22H,10-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNCHFTYVEMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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